1-[4-(Methylthio)benzyl]piperazine hydrochloride
Description
1-[4-(Methylthio)benzyl]piperazine hydrochloride is a piperazine derivative characterized by a benzyl group substituted with a methylthio (-SCH₃) moiety at the para position.
Properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.ClH/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJBYWMMJCTIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-77-1 | |
| Record name | Piperazine, 1-[[4-(methylthio)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methylthio)benzyl]piperazine hydrochloride typically involves the reaction of 4-(methylthio)benzyl chloride with piperazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the preparation of 4-(methylthio)benzyl chloride, followed by its reaction with piperazine in a suitable solvent. The reaction mixture is then purified through crystallization or distillation, and the final product is obtained by treating with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methylthio)benzyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylthio group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-methylated piperazine derivatives.
Substitution: Various substituted benzyl piperazines.
Scientific Research Applications
1-[4-(Methylthio)benzyl]piperazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Methylthio)benzyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Pharmacological and Physicochemical Differences
- Lipophilicity and CNS Penetration : The methylthio group in the target compound offers intermediate lipophilicity compared to the polar trimethoxy groups in trimetazidine (high solubility) or the hydrophobic trifluoromethyl group in TFMPP . This balance may favor CNS activity, as seen in arylpiperazine derivatives targeting serotonin receptors .
- Receptor Selectivity : Substituent electronic effects modulate receptor interactions. For example:
- Synthetic Feasibility : Bulky substituents (e.g., in buclizine) complicate synthesis, requiring multi-step alkylation , whereas methylthio or methoxy groups are introduced via straightforward nucleophilic substitutions .
Industrial and Therapeutic Considerations
- Trimetazidine HCl : A commercially successful antianginal agent with a streamlined synthesis (low cost, high yield) due to its trimethoxybenzyl group .
- Antihistamines (e.g., buclizine) : Bulky substituents improve H1 receptor selectivity but reduce synthetic scalability .
Key Research Findings
- Serotonin Receptor Binding : Arylpiperazines with methoxy or methylthio substituents (e.g., HBK14, target compound) show affinity for 5-HT1A receptors, critical for antidepressant/anxiolytic drug design .
- Metabolic Modulation : Trimetazidine’s trimethoxy group optimizes mitochondrial metabolism, a property unlikely in methylthio analogues .
Biological Activity
1-[4-(Methylthio)benzyl]piperazine hydrochloride is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, with the molecular formula C12H18N2S and a molecular weight of 222.35 g/mol, features a unique structure that may influence its interactions with various biological targets.
Chemical Structure and Properties
The compound consists of a piperazine ring substituted with a methylthio group on a benzyl moiety at the para position. This specific arrangement enhances its chemical reactivity and biological activity, making it a promising candidate for further research.
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2S |
| Molecular Weight | 222.35 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Piperazine derivatives are known to modulate the activity of various receptors and enzymes, which can lead to diverse pharmacological effects, including:
- Antidepressant Activity : Similar compounds have shown efficacy in modulating serotonin and dopamine receptors.
- Anticancer Potential : Some studies suggest that piperazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation.
Research Findings
Recent studies have focused on the pharmacological properties of this compound, highlighting its potential applications in treating various conditions.
- Neurotransmitter Modulation : Research indicates that this compound may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions .
- Anticancer Activity : In vitro studies have demonstrated that related piperazine derivatives exhibit cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves cell cycle arrest and apoptosis induction .
- Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease progression, including those involved in inflammation and cancer .
Case Studies
Several case studies have investigated the biological effects of piperazine derivatives similar to this compound:
- Study on Antidepressant Effects : A clinical trial assessed the antidepressant potential of piperazine derivatives, showing significant improvement in depressive symptoms compared to placebo .
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound induced apoptosis in cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .
Q & A
Basic: What are the recommended synthetic routes for 1-[4-(Methylthio)benzyl]piperazine hydrochloride?
Methodological Answer:
The synthesis of piperazine hydrochloride derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React piperazine with 4-(methylthio)benzyl chloride in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine) to form the benzylated intermediate.
- Step 2: Purify the intermediate via recrystallization or column chromatography.
- Step 3: Convert the free base to the hydrochloride salt using HCl gas or aqueous HCl in an ether solvent .
Key Considerations: Monitor reaction progress using TLC or HPLC to avoid over-alkylation.
Basic: How can the purity of this compound be assessed?
Methodological Answer:
- Analytical Techniques:
- Impurity Profiling: Detect residual solvents (e.g., DCM) via GC-MS and quantify using calibration curves .
Advanced: How do structural modifications (e.g., substituents on the benzyl group) affect the compound’s biochemical activity?
Methodological Answer:
- Case Study: Fluorobenzyl analogs (e.g., 1-(4-fluorobenzyl)piperazine derivatives) show enhanced receptor-binding affinity due to electron-withdrawing effects. Replace the methylthio group with trifluoromethylthio to study steric/electronic impacts .
- Experimental Design:
- Synthesize analogs with varying substituents (e.g., -OCH₃, -NO₂).
- Test in vitro receptor-binding assays (e.g., serotonin or dopamine receptors) using radiolabeled ligands.
- Compare IC₅₀ values to establish structure-activity relationships (SAR) .
Advanced: What strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer:
-
Data Reconciliation:
Solvent Reported Solubility (mg/mL) Source Conditions Water 10–15 [3] 25°C, pH 3 Ethanol 20–25 [19] 25°C, neutral
Advanced: How can degradation products of this compound be identified under oxidative stress?
Methodological Answer:
- Protocol:
- Expose the compound to 3% H₂O₂ at 40°C for 24 hours.
- Analyze via LC-MS/MS (Q-TOF) to detect sulfoxide/sulfone derivatives (m/z +16/+32).
- Compare fragmentation patterns with synthetic standards.
- Findings: Major degradation pathways involve oxidation of the methylthio group to sulfinic/sulfonic acids. Stabilize formulations by adding antioxidants (e.g., BHT) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazards: Skin/eye irritation (GHS Category 2), potential respiratory sensitization.
- Mitigation:
Advanced: How does the hydrochloride salt form influence crystallization behavior?
Methodological Answer:
- Crystallography Study:
- Method: Recrystallize from ethanol/water (70:30). Analyze single crystals via X-ray diffraction.
- Result: The hydrochloride salt forms a monoclinic lattice with hydrogen bonding between Cl⁻ and NH⁺ of piperazine. Solvent choice (e.g., EtOH vs. acetone) affects crystal size and stability .
Advanced: What in silico tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
- Tools:
- ADMET Prediction: Use SwissADME to estimate logP (≈2.1), CNS permeability (low), and CYP450 inhibition.
- Molecular Dynamics (MD): Simulate binding to hERG channels to assess cardiotoxicity risk.
- Validation: Compare predictions with in vitro Caco-2 permeability and microsomal stability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
